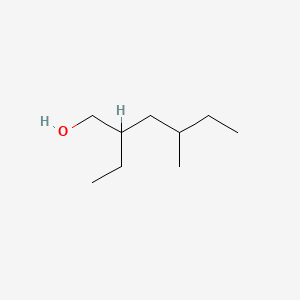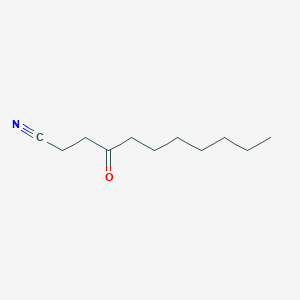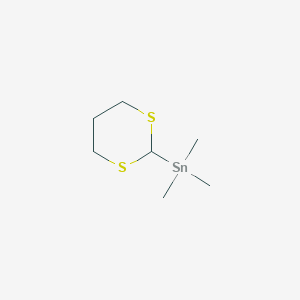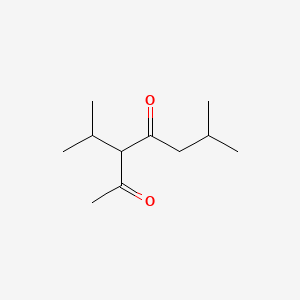
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)-, also known as 6-Methyl-2,4-heptanedione, is an organic compound with the molecular formula C10H18O2. It is a beta-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- can be achieved through several methods. One common method involves the condensation of acetone with isovaleraldehyde in the presence of a base, followed by oxidation to form the diketone . Another method includes the reaction of isovaleryl chloride with acetylacetone under basic conditions .
Industrial Production Methods
In industrial settings, the production of 2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
化学反応の分析
Types of Reactions
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The compound can participate in substitution reactions, such as the formation of oximes and hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Hydroxylamine (NH2OH) and hydrazine (N2H4) are typical reagents for forming oximes and hydrazones.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Oximes and hydrazones.
科学的研究の応用
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- has several scientific research applications:
作用機序
The mechanism of action of 2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- involves its reactivity as a beta-diketone. The compound can undergo intramolecular aldol reactions, leading to the formation of cyclic products . The diketone structure allows it to participate in various nucleophilic addition and substitution reactions, targeting specific molecular pathways and enzymes .
類似化合物との比較
Similar Compounds
2,4-Pentanedione: A simpler beta-diketone with similar reactivity but fewer carbon atoms.
2,4-Hexanedione: Another beta-diketone with a slightly longer carbon chain.
2,4-Octanedione: A beta-diketone with a longer carbon chain, similar in structure but with different physical properties.
Uniqueness
2,4-Heptanedione, 6-methyl-3-(1-methylethyl)- is unique due to its specific molecular structure, which includes a methyl group and an isopropyl group. This structure provides distinct reactivity and properties compared to other beta-diketones, making it valuable in specific chemical and industrial applications .
特性
CAS番号 |
66142-58-3 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
6-methyl-3-propan-2-ylheptane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-7(2)6-10(13)11(8(3)4)9(5)12/h7-8,11H,6H2,1-5H3 |
InChIキー |
SRCAIEYHDWDRMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C(C(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


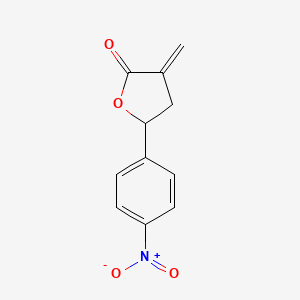
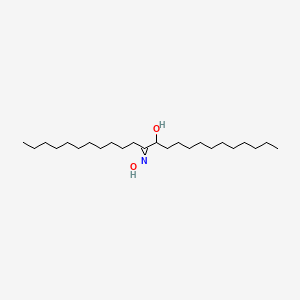
![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)
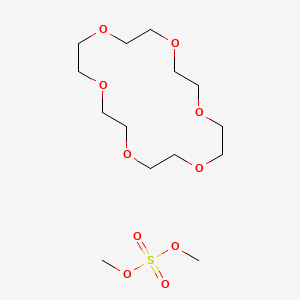
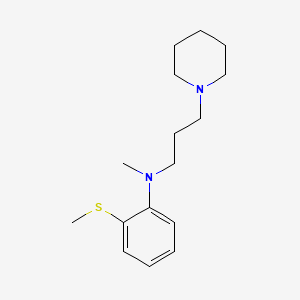

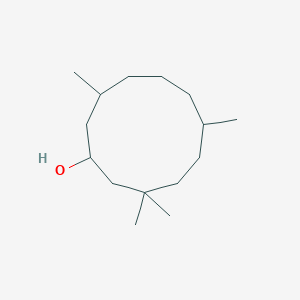

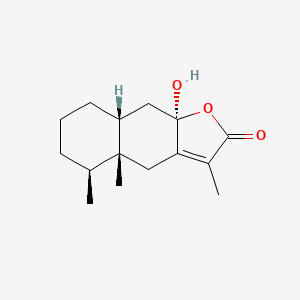
![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
